molecular formula C8H7ClO3 B6601163 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol CAS No. 75264-47-0

7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol

Cat. No.: B6601163
CAS No.: 75264-47-0
M. Wt: 186.59 g/mol
InChI Key: PAFVOQQFUJMVTI-UHFFFAOYSA-N
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Description

7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol typically involves the chlorination of 2,3-dihydro-1,4-benzodioxin-5-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 7-position. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzodioxin derivatives.

Scientific Research Applications

Chemistry: 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are necessary to elucidate its exact mechanism of action.

Comparison with Similar Compounds

  • 7-bromo-2,3-dihydro-1,4-benzodioxin-5-ol
  • 7-fluoro-2,3-dihydro-1,4-benzodioxin-5-ol
  • 7-iodo-2,3-dihydro-1,4-benzodioxin-5-ol

Comparison: Compared to its halogenated analogs, 7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol exhibits unique reactivity and selectivity due to the presence of the chloro group. This makes it particularly useful in specific synthetic applications where selective chlorination is desired. Additionally, the chloro derivative may have different biological activities and binding affinities compared to its bromo, fluoro, and iodo counterparts.

Properties

IUPAC Name

7-chloro-2,3-dihydro-1,4-benzodioxin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4,10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFVOQQFUJMVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2O1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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